

An In-depth Technical Guide to {2-[(Dimethylamino)methyl]phenyl}boronic acid

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Compound of Interest

Compound Name: (2-((Dimethylamino)methyl)phenyl)boronic acid

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Abstract

{2-[(Dimethylamino)methyl]phenyl}boronic acid is a member of the versatile class of organoboron compounds that have garnered significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a phenylboronic acid moiety with an ortho-dimethylaminomethyl substituent, suggests potential for unique reactivity and biological applications, leveraging the interplay between the Lewis acidic boron center and the basic tertiary amine. This guide provides a summary of the available technical information on its molecular structure, properties, and potential applications, while also highlighting areas where specific experimental data is currently limited.

Molecular Structure and Properties

{2-[(Dimethylamino)methyl]phenyl}boronic acid is an organic compound with the chemical formula $C_9H_{14}BNO_2$.^[1] Its structure is characterized by a benzene ring substituted with a boronic acid group $[-B(OH)_2]$ and a dimethylaminomethyl group $[-CH_2N(CH_3)_2]$ at the ortho position. This unique arrangement allows for potential intramolecular coordination between the nitrogen atom of the amine and the boron atom.

Table 1: General Properties of {2-[(Dimethylamino)methyl]phenyl}boronic acid

Property	Value	Reference
Molecular Formula	C ₉ H ₁₄ BNO ₂	[1]
Molecular Weight	179.02 g/mol	
CAS Number	85107-53-5	
Appearance	Solid (form may vary)	

Crystallographic Data

As of the date of this publication, a comprehensive, publicly available crystal structure of {2-[(Dimethylamino)methyl]phenyl}boronic acid with detailed bond lengths and angles could not be located in established crystallographic databases. The presence of the ortho-aminomethyl group suggests the possibility of an intramolecular N-B coordinative bond, which would significantly influence the geometry around the boron atom, transitioning it from a trigonal planar to a more tetrahedral configuration. This structural feature is crucial for understanding its chemical behavior and potential as a ligand or catalyst. Further research employing single-crystal X-ray diffraction is required to definitively determine its solid-state structure.

Spectroscopic Characterization

Detailed, peer-reviewed spectroscopic data for {2-[(Dimethylamino)methyl]phenyl}boronic acid is not readily available. The following sections describe the expected spectral characteristics based on the analysis of similar compounds.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the -CH₂N- group, and the methyl protons of the -N(CH₃)₂ group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing boronic acid group and the electron-donating dimethylaminomethyl group. The protons of the methylene and methyl groups would likely appear as singlets.

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the aromatic carbons, the methylene carbon, and the methyl carbons. The carbon atom attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry

The mass spectrum of {2-[(Dimethylamino)methyl]phenyl}boronic acid would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water from the boronic acid moiety and cleavage of the dimethylaminomethyl group.

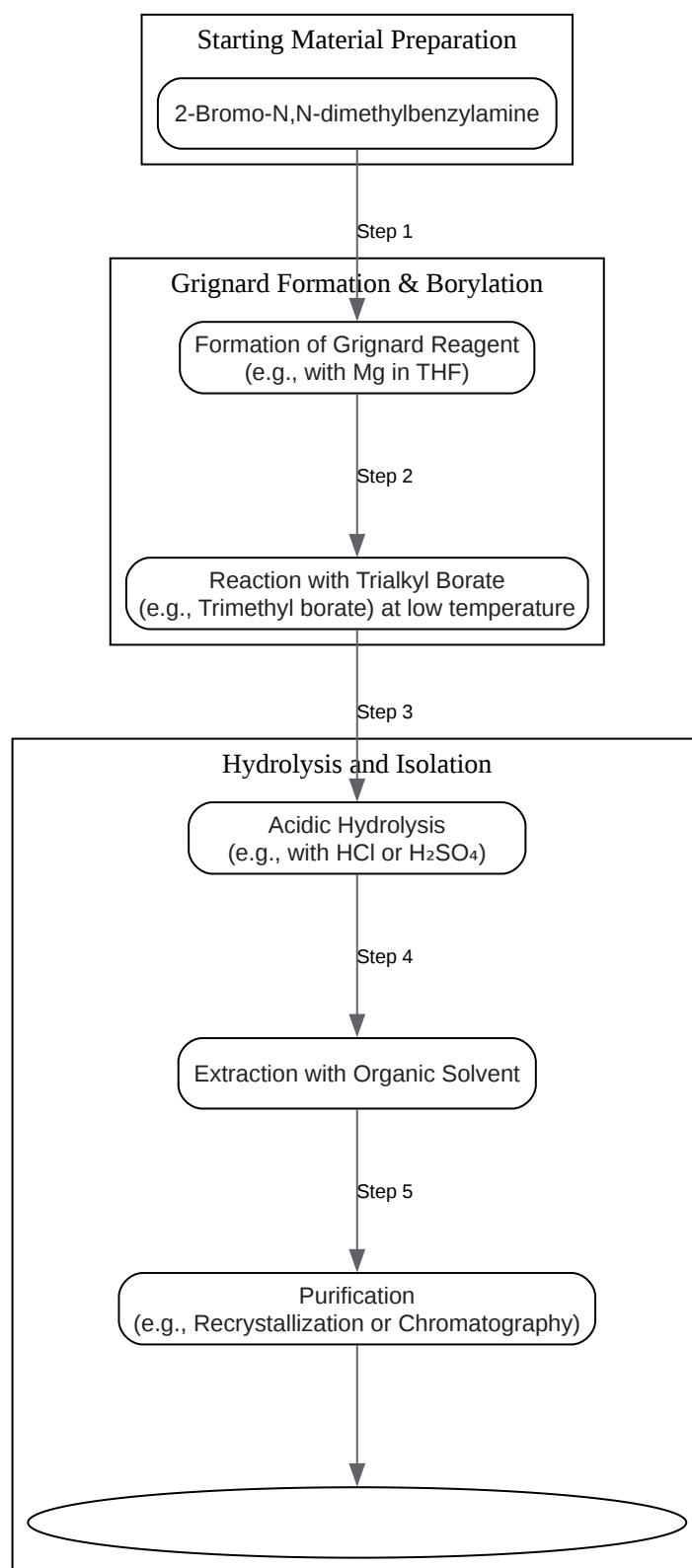
Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong O-H stretching vibrations from the boronic acid group, typically in the region of $3200\text{-}3600\text{ cm}^{-1}$. B-O stretching vibrations are also expected. C-H stretching and bending vibrations from the aromatic ring and the alkyl groups would also be present.

Synthesis and Experimental Protocols

While general methods for the synthesis of arylboronic acids are well-established, a specific, detailed, and reproducible experimental protocol for {2-[(Dimethylamino)methyl]phenyl}boronic acid is not extensively documented in readily accessible scientific literature. A common synthetic route for such compounds involves the reaction of a corresponding ortho-lithiated or Grignard reagent with a trialkyl borate, followed by acidic workup.

A potential synthetic workflow is outlined below. Please note this is a generalized procedure and would require optimization for this specific target molecule.

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Caption: Generalized Synthetic Workflow for {2-[Dimethylamino)methyl]phenyl}boronic acid.

Applications in Research and Drug Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with applications as enzyme inhibitors, sensors for carbohydrates, and building blocks in cross-coupling reactions.

[2] The ortho-dimethylaminomethyl group in the title compound can potentially serve as a directing group in organic reactions or modulate the compound's pharmacokinetic and pharmacodynamic properties.

Potential as Enzyme Inhibitors

The boronic acid moiety can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, leading to potent inhibition. The specific biological targets of {2-[(Dimethylamino)methyl]phenyl}boronic acid have not been extensively reported.

Role in Organic Synthesis

As a substituted phenylboronic acid, this molecule is a potential substrate for Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Future Directions

The full potential of {2-[(Dimethylamino)methyl]phenyl}boronic acid in research and drug development remains to be explored. Key areas for future investigation include:

- Definitive Structural Elucidation: Obtaining a high-quality crystal structure is paramount to understanding its molecular geometry and the nature of the intramolecular N-B interaction.
- Comprehensive Spectroscopic Analysis: Detailed and publicly available NMR, mass spectrometry, and IR data would greatly aid in its characterization and quality control.
- Development of Robust Synthetic Protocols: A well-documented and optimized synthetic procedure would facilitate its accessibility to the broader scientific community.
- Exploration of Biological Activity: Systematic screening against a panel of enzymes and cellular assays could uncover novel biological functions and therapeutic applications.

Due to the limited availability of specific experimental data for {2-[(Dimethylamino)methyl]phenyl}boronic acid, a detailed signaling pathway diagram cannot be provided at this time. Further research into its biological mechanism of action is required to enable such a visualization.

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References

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